RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE

Descripción

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. It is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene . This compound is a type of metallocene catalyst, which is a subset of Ziegler-Natta catalysts, and it exhibits high activity and selectivity in polymerization reactions .

Propiedades

IUPAC Name |

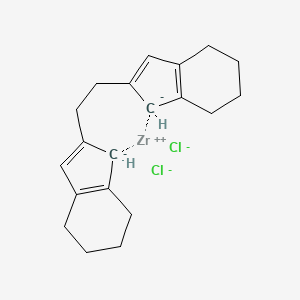

2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESWDBQMFOLST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2Zr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves several steps:

Formation of Dichloride Complex: The initial step involves the reaction of zirconium tetrachloride with tetrahydro-1-indenyl to form a dichloride complex.

Cyclization Reaction: The tetrahydro-1-indenyl complex undergoes a cyclization reaction with 1,3-butadiene to form a tetrahydro-1-indenyl cyclobutene.

Final Product Formation: The cyclobutene derivative reacts with ethyl acetate in the presence of hydrochloric acid to yield this compound.

Análisis De Reacciones Químicas

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions:

Polymerization: It is highly effective in the polymerization of olefins such as ethylene, propylene, and styrene.

Carboalumination: It participates in Negishi carboalumination reactions, which involve the addition of aluminum-containing groups to alkenes.

Reduction: The compound can catalyze the reduction of esters to alcohols under specific conditions.

Alkylation: It is used in diastereoselective intramolecular olefin alkylations.

Aplicaciones Científicas De Investigación

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:

Chemistry: It is extensively used as a catalyst in the synthesis of polymers, particularly polyolefins. Its high activity and selectivity make it a valuable tool in polymer chemistry.

Mecanismo De Acción

The mechanism of action of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their insertion into the growing polymer chain . The presence of co-catalysts like methylaluminoxane (MAO) enhances the catalytic activity by stabilizing the active species and increasing the rate of polymerization .

Comparación Con Compuestos Similares

RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique among metallocene catalysts due to its high activity and selectivity in polymerization reactions. Similar compounds include:

- DICHLORO(R,R)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)

- DICHLORO(S,S)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)

- DICHLORO[REL-(7AR,7’AR)-1,2-ETHANEDIYLBIS[(1,2,3,3A,7A-ETA)-4,5,6,7-TETRAHYDRO-1H-INDEN-1-YLIDENE]]ZIRCONIUM

These compounds share similar structures and catalytic properties but may differ in their stereochemistry and specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.